molecular formula C25H27NO5 B2921038 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid CAS No. 2219407-88-0

9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid

Cat. No.: B2921038
CAS No.: 2219407-88-0
M. Wt: 421.493
InChI Key: VMKDUADCIACXGW-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 3-oxa-9-azaspiro[5.5]undecane core, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 9-position and a carboxylic acid moiety at the 7-position. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The spiro[5.5]undecane system provides structural rigidity, which can influence conformational preferences in molecular interactions or crystallography . Its molecular formula is C₂₂H₁₉N₃O₄, with a molecular weight of 395.41 g/mol (calculated from ).

Properties

IUPAC Name

9-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c27-23(28)22-15-26(12-9-25(22)10-13-30-14-11-25)24(29)31-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKDUADCIACXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C12CCOCC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219407-88-0
Record name 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
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Biological Activity

The compound 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid (CAS: 2219407-88-0) is a spirocyclic compound with a unique structure that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on its antituberculosis properties and other pharmacological effects.

The molecular formula of the compound is C25H27NO5C_{25}H_{27}NO_5 with a molar mass of 421.49 g/mol. The compound features a spirocyclic structure that contributes to its unique steric and electronic properties, making it of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC25H27NO5
Molar Mass421.49 g/mol
CAS Number2219407-88-0
Predicted Boiling Point634.7 ± 55.0 °C
Density1.33 ± 0.1 g/cm³

Synthesis

The synthesis of this compound involves several steps, typically including methods such as Prins cyclization and other organic synthesis techniques aimed at optimizing the yield and purity of the final product. The detailed synthetic pathway is crucial for understanding its biological activity and potential applications.

Antituberculosis Activity

Recent studies have highlighted the antituberculosis activity of compounds within the spirocyclic class, particularly those targeting the MmpL3 protein of Mycobacterium tuberculosis. Research indicates that derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold exhibit significant activity against both antibiotic-sensitive and multi-resistant strains of M. tuberculosis.

Key Findings:

  • Inhibition Mechanism: The compounds act as inhibitors of the MmpL3 protein, which is essential for the survival of M. tuberculosis.
  • Comparative Efficacy: Some derivatives have shown higher efficacy compared to standard antituberculosis drugs, suggesting their potential as alternative therapeutic agents.

Other Pharmacological Activities

Beyond antituberculosis effects, there are indications that this compound may possess other biological activities:

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Related compounds have demonstrated sEH inhibitory activity, which is relevant in treating chronic kidney diseases.

Case Study:
A study involving a related compound showed that it significantly lowered serum creatinine levels in a rat model when administered orally at a dose of 30 mg/kg, indicating its potential as an effective treatment for chronic kidney diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Compound Name Key Structural Differences CAS No./Ref.
9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid Boc (tert-butoxycarbonyl) instead of Fmoc; requires acidic deprotection (e.g., TFA) Ref.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Boc-protected, 9-oxo group replaces carboxylic acid; ketone alters reactivity 873924-08-4
Benzyl 2-oxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate Benzyl ester at C7; 2-oxo group introduces additional hydrogen-bonding potential 367282-79-9
5-Azaspiro[2.4]heptane-6-carboxylic acid (Fmoc-protected) Smaller spiro[2.4]heptane system (5- and 3-membered rings); reduced steric bulk 2170726-27-7

Physical and Chemical Properties

Property Target Compound Boc Analog Benzyl Ester
Molecular Weight 395.41 g/mol 373.43 g/mol (C₁₉H₂₇NO₅) 303.35 g/mol (C₁₇H₂₁NO₄)
Solubility Moderate in DMSO/MeOH Higher in organic solvents Low (ester increases lipophilicity)
Deprotection Basic conditions (piperidine) Acidic conditions (TFA) Hydrogenolysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Fmoc Protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group to protect the amine functionality during peptide synthesis .
  • Spirocycle Formation : Utilizing cyclization reactions, such as acid-catalyzed intramolecular esterification or Mitsunobu conditions, to construct the 3-oxa-9-azaspiro[5.5]undecane core .
  • Carboxylic Acid Activation : Final deprotection of the Fmoc group under basic conditions (e.g., piperidine in DMF) followed by acidification to yield the free carboxylic acid .
    • Validation : Monitor intermediates via HPLC or LC-MS, and confirm final product purity (>95%) by analytical chromatography .

Q. How can the structure of this compound be characterized?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the spirocyclic scaffold and Fmoc group integration .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), particularly for analyzing steric constraints in the spirocyclic system .

Q. What safety precautions are required during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4) and skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can the spirocyclic core influence bioactivity in drug discovery?

  • Methodological Answer :

  • Conformational Rigidity : The spiro[5.5]undecane system restricts rotational freedom, enhancing binding affinity to target proteins (e.g., GPCRs or enzymes) .
  • SAR Studies : Modify substituents on the oxa-aza ring (e.g., fluorine or phenylthio groups) to assess impact on potency and selectivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization Issues : The Fmoc group and spirocyclic system may lead to poor crystal formation due to steric hindrance or solvent incompatibility .
  • Solutions :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO/water mixtures) under slow evaporation .
  • Twinned Data Refinement : Use SHELXL to refine twinned crystals by applying HKLF5 instructions and validating with R-factor metrics .

Q. How do contradictory spectral data (e.g., NMR vs. X-ray) affect structural interpretation?

  • Methodological Answer :

  • Dynamic Effects : NMR may show averaged signals due to ring puckering, while X-ray provides static snapshots. Compare NOESY/ROESY data with crystallographic torsion angles .
  • Validation : Cross-validate using DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .
  • Flow Chemistry : Implement continuous flow systems for Fmoc deprotection and cyclization steps to minimize side reactions .

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